
N-Pent-4-enoyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pent-4-enoyl-L-alanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-4-enoyl group attached to the nitrogen atom of L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-4-enoyl-L-alanine typically involves the acylation of L-alanine with pent-4-enoic acid. The reaction is carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add pent-4-enoic acid and DCC to the solution.
- Introduce DMAP as a catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates.
Análisis De Reacciones Químicas
Types of Reactions: N-Pent-4-enoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated N-pentanoyl-L-alanine.
Substitution: N-substituted derivatives of L-alanine.
Aplicaciones Científicas De Investigación
N-Pent-4-enoyl-L-alanine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Pent-4-enoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in fatty acid oxidation by forming a CoA-derivative, which competes with natural substrates . This inhibition can lead to altered metabolic processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
Pent-4-enoic acid: Shares the pent-4-enoyl group but lacks the amino acid moiety.
N-pentanoyl-L-alanine: Similar structure but with a saturated acyl group.
Hypoglycin: An amino acid derivative with a similar mechanism of enzyme inhibition.
Uniqueness: N-Pent-4-enoyl-L-alanine is unique due to its combination of the pent-4-enoyl group and L-alanine, which imparts specific chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications distinguish it from other similar compounds.
Propiedades
Número CAS |
649719-84-6 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(2S)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
Clave InChI |
MPRFKWCPYHWQIS-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CCC=C |
SMILES canónico |
CC(C(=O)O)NC(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


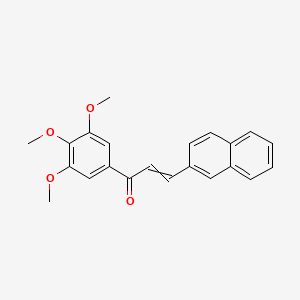
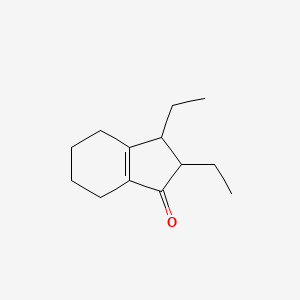

![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
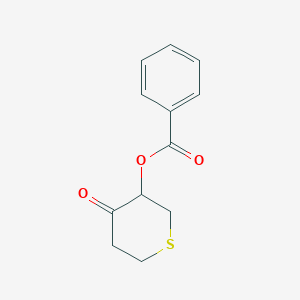
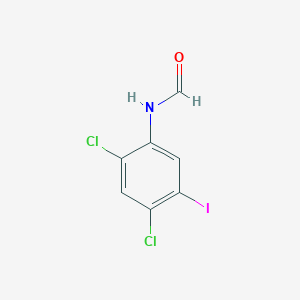
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

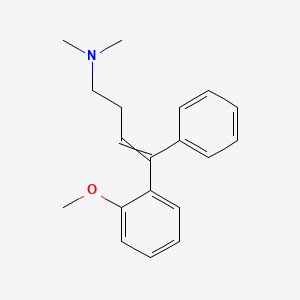
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
